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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120 Get Quote

For researchers in immunology, neurobiology, and drug development, selecting the appropriate

monoclonal antibody is paramount for accurate and reproducible results. This guide provides a

detailed comparison of the widely-used OX-34 anti-rat CD2 antibody clone with other

commercially available clones, focusing on their performance in key applications and their

distinct functional characteristics.

At a Glance: Comparison of Anti-Rat CD2 Antibody
Clones
The following table summarizes the key characteristics of the OX-34 clone and its common

alternatives: MRC OX-53, MRC OX-54, and MRC OX-55. This allows for a quick assessment of

their suitability for various experimental needs.
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Feature OX-34 MRC OX-53 MRC OX-54 MRC OX-55

Host Species Mouse Mouse Mouse Mouse

Isotype IgG2a IgG1 IgG1 IgG1

Reactivity Rat Rat Rat Rat

Antigen

Recognition

Rat CD2 (T-cells,

thymocytes)[1]
Rat CD2 Rat CD2 Rat CD2

Epitope Group

Mutually

competitive with

MRC OX-53[1]

Mutually

competitive with

OX-34[1]

Recognizes a

distinct epitope

from OX-34/OX-

53 and OX-55[1]

Recognizes a

distinct epitope

from OX-34/OX-

53 and OX-54[1]

Functional Effect

Non-mitogenic;

blocks T-cell

proliferation

induced by OX-

54/OX-55[1][2]

Non-mitogenic;

blocks T-cell

proliferation

induced by OX-

54/OX-55[1]

Mitogenic for rat

T-cells in

combination with

MRC OX-55[1][2]

Mitogenic for rat

T-cells in

combination with

MRC OX-54[1][2]

Common

Applications

Flow Cytometry,

Immunohistoche

mistry,

Immunofluoresce

nce, Functional

Assays[3]

Functional

Assays

Functional

Assays

Functional

Assays

Functional Performance: Proliferative vs. Inhibitory
Clones
A key differentiator between these antibody clones lies in their functional effect on rat T

lymphocytes.

The clones MRC OX-54 and MRC OX-55 are unique in their ability to induce T-cell proliferation

when used in combination.[1][2] This mitogenic property makes them valuable tools for in vitro

studies of T-cell activation and signaling. Accessory cells are required for this activation,

suggesting a need for cross-linking or other cell-cell interactions.[1]
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In contrast, the OX-34 and MRC OX-53 clones are not mitogenic.[1] Furthermore, they have

been shown to inhibit the proliferative response induced by the synergistic action of MRC OX-

54 and MRC OX-55.[1][2] This inhibitory characteristic makes OX-34 and MRC OX-53 suitable

for studies investigating the blockade of T-cell activation or the role of CD2 in immune

modulation.

Application-Specific Performance
While direct, side-by-side quantitative comparisons in the literature are limited, the established

applications for each clone provide insights into their performance.

Flow Cytometry
OX-34 is widely cited for its use in flow cytometry for the identification and quantification of

CD2-positive cells in rats, which primarily include T-cells and thymocytes. While specific

comparative data on staining intensity (e.g., Mean Fluorescence Intensity) against other clones

is not readily available, its consistent use in the field suggests reliable performance in

discerning CD2+ populations.

Immunohistochemistry
Similarly, OX-34 is a well-established reagent for the detection of CD2 in tissue sections. It is

effective in identifying T-cell infiltration in various tissues, such as lymph nodes and spleen, in

both frozen and paraffin-embedded sections. The distinct staining patterns can provide

valuable information on the localization and distribution of T-cells in health and disease.

Signaling and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the rat

CD2 signaling pathway and a typical experimental workflow for analyzing T-cell proliferation.
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Caption: Simplified Rat CD2 Signaling Pathway.
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Caption: T-Cell Proliferation Assay Workflow.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are standard

protocols for key applications involving anti-rat CD2 antibodies.

I. Isolation of Rat Splenocytes

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2445120?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2445120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Euthanize a rat according to approved institutional guidelines.

Aseptically remove the spleen and place it in a petri dish containing 10 mL of ice-cold RPMI-

1640 medium.

Gently tease the spleen apart using sterile forceps and a syringe plunger to release the

splenocytes.

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

Centrifuge the cells at 300 x g for 10 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to remove

red blood cells. Incubate for 5 minutes at room temperature.

Add 10 mL of RPMI-1640 to stop the lysis and centrifuge at 300 x g for 10 minutes at 4°C.

Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count. Adjust

the cell concentration as needed for downstream applications.

II. Flow Cytometric Analysis of CD2 Expression
Prepare a single-cell suspension of rat splenocytes as described above.

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and

0.1% sodium azide).

Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

Block Fc receptors by adding a purified anti-rat CD32 antibody and incubating for 10 minutes

at 4°C.

Add the anti-rat CD2 antibody (e.g., FITC-conjugated OX-34) at the predetermined optimal

concentration.

Incubate for 30 minutes at 4°C in the dark.
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Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C

between washes.

Resuspend the cells in 200 µL of FACS buffer.

Analyze the samples on a flow cytometer.

III. Immunohistochemistry of Rat Lymph Node (Paraffin-
Embedded)

Deparaffinize and rehydrate 5 µm thick sections of formalin-fixed, paraffin-embedded rat

lymph node tissue.

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20

minutes.

Allow the slides to cool to room temperature.

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10

minutes.

Rinse with PBS.

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum) for

1 hour at room temperature.

Incubate with the primary antibody (e.g., OX-34) diluted in blocking buffer overnight at 4°C.

Rinse with PBS.

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

Rinse with PBS.

Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

Rinse with PBS.
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Develop the signal using a DAB substrate kit.

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

IV. T-Cell Proliferation Assay
Isolate rat splenocytes as described above.

Label the cells with CFSE (Carboxyfluorescein succinimidyl ester) according to the

manufacturer's protocol.

Plate 2 x 10^5 CFSE-labeled splenocytes per well in a 96-well round-bottom plate in

complete RPMI-1640 medium.

Add stimulating antibodies (e.g., MRC OX-54 and MRC OX-55, each at 1 µg/mL) or

inhibitory antibodies (e.g., OX-34 at 10 µg/mL) as required by the experimental design.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Harvest the cells and stain with a viability dye and other cell surface markers if desired (e.g.,

anti-CD4, anti-CD8).

Analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to OX-34 and Other Anti-Rat CD2
Antibody Clones]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2445120#comparing-ox-34-with-other-anti-rat-cd2-
antibody-clones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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